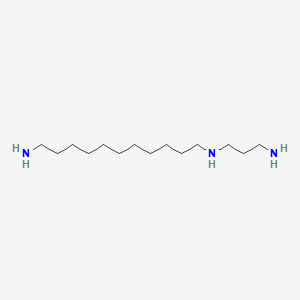

N~1~-(3-Aminopropyl)undecane-1,11-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~1~-(3-Aminopropyl)undecane-1,11-diamine is a chemical compound with the molecular formula C14H33N3. It is a diamine, meaning it contains two amine groups, which are functional groups characterized by a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Aminopropyl)undecane-1,11-diamine typically involves the reaction of 1,11-undecanediamine with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of N1-(3-Aminopropyl)undecane-1,11-diamine may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Aminopropyl)undecane-1,11-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.

Scientific Research Applications

N~1~-(3-Aminopropyl)undecane-1,11-diamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-Aminopropyl)undecane-1,11-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. The compound may also participate in chemical reactions that modify the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

1,11-Undecanediamine: A related compound with a similar structure but lacking the 3-aminopropyl group.

N-(3-Aminopropyl)-1,11-undecanediamine: Another similar compound with slight variations in the positioning of the amine groups.

Uniqueness

N~1~-(3-Aminopropyl)undecane-1,11-diamine is unique due to the presence of both the 3-aminopropyl and undecane-1,11-diamine moieties. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

N~1~-(3-Aminopropyl)undecane-1,11-diamine, also known as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, is a compound of significant interest in the fields of biochemistry and pharmacology due to its biological properties and applications. This article explores its biological activity, mechanisms of action, toxicological data, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound is a linear polyamine characterized by the following structural formula:

- Chemical Formula : C15H34N2

- Molecular Weight : 250.45 g/mol

- CAS Number : 2372-82-9

This compound features multiple amino groups, contributing to its alkaline nature and biological activity.

Antimicrobial Properties

This compound has been recognized for its antibacterial properties. It is effective against a variety of pathogens, making it a candidate for use in biocides and disinfectants. Research indicates that it can eradicate bacteria through mechanisms that disrupt cellular membranes and interfere with metabolic processes .

Toxicological Profile

The toxicological assessment of this compound reveals several important findings:

- Genotoxicity : Studies have shown that this compound is not genotoxic in vitro or carcinogenic in animal models. In particular, it did not induce mutations in bacterial strains nor did it show carcinogenic potential in long-term studies on rats .

- Developmental Toxicity : While the compound did not exhibit teratogenic effects, it was associated with early embryonic deaths at higher doses (60 mg/kg) in rats and increased resorption rates in rabbits at doses starting from 20 mg/kg .

- Mechanism of Action : The compound's high alkalinity (pH ~10.6 at 10 g/L) suggests that it may act as a corrosive agent, which could explain its effectiveness against microbial cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vivo Studies : Research involving Sprague Dawley rats demonstrated that doses above 50 mg/kg resulted in significant morbidity and mortality. Symptoms included dyspnea and gastrointestinal distress. Histopathological examinations revealed damage to various organs at higher exposure levels .

- Analytical Methods : The determination of this compound's presence in formulations has been achieved using techniques such as NMR spectroscopy and liquid chromatography-mass spectrometry (LC-MS). These studies confirmed the compound's concentration in commercial biocide products .

- Environmental Impact : The ability to detect trace amounts of this compound in environmental samples highlights its persistence and potential ecological impact when used extensively as a biocide .

Comparative Analysis

The following table summarizes key findings related to the biological activity and toxicological profile of this compound compared to similar compounds:

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against diverse pathogens | Varies by structure |

| Genotoxicity | Not genotoxic | Varies |

| Carcinogenicity | Not carcinogenic | Varies |

| Developmental Toxicity | Early embryonic deaths at high doses | Varies |

| Mechanism of Action | Membrane disruption | Often similar |

Properties

CAS No. |

144222-29-7 |

|---|---|

Molecular Formula |

C14H33N3 |

Molecular Weight |

243.43 g/mol |

IUPAC Name |

N'-(3-aminopropyl)undecane-1,11-diamine |

InChI |

InChI=1S/C14H33N3/c15-11-8-6-4-2-1-3-5-7-9-13-17-14-10-12-16/h17H,1-16H2 |

InChI Key |

LQOWGINFOJRNIT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCN)CCCCCNCCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.